2-(1-Phenylethyl)benzene-1,3-diol
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Overview
Description
2-(1-Phenylethyl)benzene-1,3-diol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a phenylethyl group. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Bromination: The 3,5 positions of the benzaldehyde are brominated to obtain 3,5-dibromo-4-isopropylbenzaldehyde.
Methoxylation: Sodium methoxide is used to synthesize 3,5-dimethoxy-4-isopropylbenzaldehyde.
Demethylation: Pyridine is used to demethylate the compound, resulting in 3,5-dihydroxy-4-isopropylbenzaldehyde.
Esterification: The compound undergoes esterification to form 3,5-dialkyl ester-4-isopropylbenzaldehyde.
Wittig Reaction: The esterified compound undergoes a Wittig reaction to form 2-(1-methylethyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol.
Hydrolysis: Finally, hydrolysis is performed to obtain the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-(1-Phenylethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its biological activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
2-(1-Phenylethyl)benzene-1,3-diol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes. This structural difference can lead to variations in reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
67223-09-0 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(1-phenylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H14O2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-10,15-16H,1H3 |
InChI Key |
CYUWKOZIHASGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=CC=C2O)O |
Origin of Product |
United States |
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